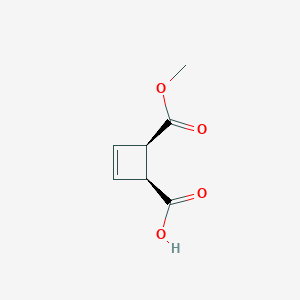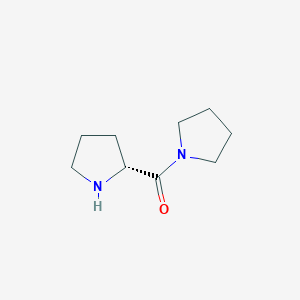![molecular formula C10H17N B125005 (4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine CAS No. 152375-27-4](/img/structure/B125005.png)
(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine is a heterocyclic organic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as HEHPP and is a cyclic amino alcohol.
Wirkmechanismus
The mechanism of action of HEHPP is not yet fully understood. However, it is believed that this compound acts on the central nervous system by modulating the activity of certain neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
HEHPP has been shown to have a number of biochemical and physiological effects. In animal studies, HEHPP has been shown to reduce pain and inflammation. In addition, HEHPP has been shown to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using HEHPP in lab experiments is that it is relatively easy to synthesize. In addition, HEHPP has been shown to have a low toxicity profile. However, one of the limitations of using HEHPP in lab experiments is that its mechanism of action is not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on HEHPP. One possible direction is to investigate its potential use as a treatment for chronic pain and inflammation. Another possible direction is to study its effects on other neurotransmitters in the central nervous system. Additionally, further research is needed to fully understand the mechanism of action of HEHPP.
Synthesemethoden
The synthesis of HEHPP can be achieved through a series of chemical reactions. One of the most common methods involves the reaction of 1,5-hexadien-3-ol with ethylamine in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of HEHPP as the final product.
Wissenschaftliche Forschungsanwendungen
HEHPP has been studied for its potential applications in various fields. In the field of medicine, HEHPP has been investigated for its ability to act as an analgesic and anti-inflammatory agent. In addition, HEHPP has been studied for its potential use as a treatment for depression and anxiety disorders.
Eigenschaften
CAS-Nummer |
152375-27-4 |
|---|---|
Produktname |
(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine |
Molekularformel |
C10H17N |
Molekulargewicht |
151.25 g/mol |
IUPAC-Name |
(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine |
InChI |
InChI=1S/C10H17N/c1-2-10-6-3-5-9(10)11-8-4-7-10/h2-8H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
CCEXVZNUHRQRQP-JTQLQIEISA-N |
Isomerische SMILES |
CC[C@@]12CCCC1=NCCC2 |
SMILES |
CCC12CCCC1=NCCC2 |
Kanonische SMILES |
CCC12CCCC1=NCCC2 |
Synonyme |
2H-Cyclopenta[b]pyridine,4a-ethyl-3,4,4a,5,6,7-hexahydro-,(S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1S,2S,4R,8S,9S,11S,12R,13S)-12-Bromo-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B124932.png)





![2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal](/img/structure/B124949.png)



